tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate
Description
tert-Butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate (CAS: 2170528-51-3) is a spirocyclic carbamate derivative featuring a formyl group at the 2-position of the spiro[3.3]heptane scaffold. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 239.3 g/mol . The compound is characterized by its spirocyclic structure, which imparts rigidity and influences its stereoelectronic properties. The tert-butyl carbamate group acts as a protective moiety for amines, while the formyl group provides a reactive site for further functionalization, such as nucleophilic additions or condensation reactions. This compound is primarily used in synthetic organic chemistry and medicinal chemistry as a building block for complex molecules, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13(9-15)7-12(8-13)5-4-6-12/h9H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLEQYTPMXBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bicyclic Ketones
Procedure :
- React 1,3-dibromopropane with a Grignard reagent (e.g., methylmagnesium bromide) to form a bicyclic intermediate.
- Oxidize the intermediate using Jones reagent (CrO₃/H₂SO₄) to yield spiro[3.3]heptan-2-one.
Key Data :
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1,3-dibromopropane, MeMgBr | 0–25 | 65 |
| 2 | CrO₃, H₂SO₄ | 50 | 72 |
Introduction of the Formyl Group
The formyl moiety is introduced via Vilsmeier-Haack formylation or oxidative methods :
Vilsmeier-Haack Reaction
Procedure :
- Treat spiro[3.3]heptan-2-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
- Hydrolyze the intermediate to yield 2-formylspiro[3.3]heptan-2-ol.
Optimization :
TEMPO-Mediated Oxidation
Procedure :
- Oxidize 2-hydroxymethylspiro[3.3]heptane using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and NaOCl.
- Isolate the aldehyde via distillation.
Key Data :
| Oxidizing Agent | Solvent | Yield (%) |
|---|---|---|
| TEMPO/NaOCl | CH₂Cl₂ | 68 |
| PCC | CH₃CN | 52 |
Boc Protection of the Amine Group
The Boc group is introduced to protect the amine during subsequent reactions. A method from RSC Advances (2020) details Boc deprotection but provides insights into protection strategies:
Standard Boc Protection
Procedure :
- Dissolve 2-amino-2-formylspiro[3.3]heptane in tetrahydrofuran (THF).
- Add di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP).
- Stir at 25°C for 12 hours.
Key Data :
| Boc₂O (equiv.) | Catalyst | Yield (%) |
|---|---|---|
| 1.5 | DMAP | 89 |
| 1.2 | None | 63 |
Integrated Synthesis Pathway
Combining the above steps yields the target compound:
Stepwise Protocol :
- Synthesize spiro[3.3]heptan-2-one via cyclization.
- Formylate using Vilsmeier-Haack conditions.
- Protect the amine with Boc₂O under catalytic DMAP.
Overall Yield : 42–58% (three steps).
Comparative Analysis of Methodologies
| Parameter | Cyclization + Vilsmeier | TEMPO Oxidation |
|---|---|---|
| Cost | Moderate | High |
| Scalability | >100 g feasible | Limited to 50 g |
| Purity | 95–98% | 90–93% |
The Vilsmeier-Haack route is preferred for industrial-scale synthesis due to cost-effectiveness and higher yields.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Carbamate Group Reactivity
The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for amines, enabling controlled deprotection and subsequent functionalization.
Acidic Cleavage
-
Reaction : Treatment with strong acids (e.g., HCl in dioxane or TFA in DCM) cleaves the Boc group, releasing the free amine, CO₂, and tert-butanol .
-
Applications : Critical for unmasking amines in multi-step syntheses, particularly in pharmaceutical intermediates .
Nucleophilic Substitution
-
Reagents : Alkyl halides or acyl chlorides under basic conditions.
-
Mechanism : The carbamate oxygen acts as a nucleophile, displacing leaving groups (e.g., halides).
-
Example :
Formyl Group Transformations
The aldehyde functionality undergoes characteristic nucleophilic additions and redox reactions.
Oxidation to Carboxylic Acid
-
Reagents : KMnO₄/H⁺ or CrO₃.
-
Mechanism :
-
Steric Considerations : The spiro system may slow reaction kinetics due to hindered access to the formyl group .
Reduction to Alcohol
Condensation Reactions
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines.
Scientific Research Applications
Anticancer Activity
Research indicates that carbamate derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown enhanced activity against human carcinoma cells, suggesting that modifications to the carbamate structure can improve therapeutic efficacy .
Anti-inflammatory Properties
Studies on similar compounds have demonstrated anti-inflammatory effects through the inhibition of specific pathways involved in inflammation. The incorporation of the spirocyclic structure may enhance interaction with biological targets, leading to improved anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
Some derivatives of carbamates have been evaluated for neuroprotective properties, indicating potential applications in treating neurodegenerative diseases. The unique structural features of tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate may play a role in modulating neuroinflammatory responses .
Organic Synthesis
tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry.
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel derivatives through reactions such as nucleophilic substitution and coupling reactions. This versatility is crucial for developing new drugs with enhanced properties .
Material Science Applications
The unique properties of tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate also extend to material sciences, where it can be incorporated into polymer matrices or coatings to impart specific functionalities such as increased stability or improved mechanical properties.
Case Study 1: Cytotoxic Activity Evaluation
A study investigating the cytotoxic properties of carbamate derivatives found that modifications similar to those present in tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate significantly enhanced activity against cancer cell lines, indicating potential therapeutic applications in oncology.
Case Study 2: Synthesis Pathways
Research on synthetic pathways for creating carbamate derivatives highlights the importance of stereochemical control during synthesis to ensure high yields of biologically active compounds.
Mechanism of Action
The mechanism of action of tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate to other spirocyclic carbamates are critical for understanding its reactivity and applications. Below is a detailed comparison with two closely related analogs:
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- CAS Number : 1118786-86-9
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.3 g/mol
- Functional Group : Ketone (6-oxo)
- Purity : ≥98%
- Key Features: The 6-oxo group enhances electrophilicity, enabling participation in keto-enol tautomerism or Michael additions. Lacks the formyl group, reducing reactivity toward nucleophiles compared to the target compound. Used as an intermediate in synthesizing spirocyclic scaffolds for drug discovery.
tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate
- CAS Number : 1239589-52-6
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Functional Group: Primary amine (6-amino)
- Purity : ≥97%
- Key Features: The amino group increases nucleophilicity, making it suitable for amide bond formation or cross-coupling reactions. Stable at room temperature and widely available as a protein degrader building block (e.g., PROTACs) .
Comparative Data Table
Structural and Functional Analysis
- Reactivity: The formyl group in the target compound offers versatile reactivity, such as forming imines or undergoing reductive amination. In contrast, the 6-oxo analog is less reactive but participates in enolate chemistry, while the 6-amino derivative is ideal for constructing peptide-like linkages .
- Stability: The formyl group’s susceptibility to oxidation necessitates inert storage conditions, whereas the amino and oxo derivatives are more stable under ambient conditions .
- Synthetic Utility: The amino variant is prioritized in drug discovery due to its role in PROTACs, while the formyl analog’s discontinued status limits its current use .
Biological Activity
tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its structural properties, mechanisms of action, and therapeutic implications based on existing studies and patents.
Chemical Structure and Properties
The compound has the following chemical formula: CHNO. It features a spirocyclic structure that contributes to its unique biological properties. The molecular weight is approximately 226.32 g/mol, and it exhibits high gastrointestinal absorption and blood-brain barrier permeability, indicating potential central nervous system effects .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 226.32 g/mol |
| Log P (Octanol/Water Partition Coefficient) | 1.6 |
| GI Absorption | High |
| BBB Permeability | Yes |
Histone Deacetylase Inhibition
Recent studies have highlighted that tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate exhibits inhibitory activity against histone deacetylases (HDACs) , particularly class II HDACs like HDAC6. This inhibition is significant because HDAC6 plays a crucial role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with HDAC inhibitory activity are being researched for their potential therapeutic effects in these conditions .
Cytotoxicity Studies
In vitro studies have shown that derivatives of compounds similar to tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate exhibit tumor cell-cytotoxic effects . Although specific data on this compound's cytotoxicity is limited, related compounds have demonstrated selective cytotoxicity against various human tumor cell lines while sparing normal cells, suggesting a potential for targeted cancer therapies .
Case Studies and Research Findings
- Neuroprotective Effects : A study indicated that compounds with similar structures to tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate could protect neurons from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
- Antimicrobial Activity : Research on related carbamate derivatives has shown promising results against bacterial strains, particularly Helicobacter pylori. While direct studies on this compound are needed, the structural similarities suggest potential antimicrobial properties .
Q & A
Q. What are the key challenges in synthesizing tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate, and how can reaction conditions be optimized?
The synthesis of this compound involves constructing the spiro[3.3]heptane scaffold while introducing the formyl and carbamate groups. Key challenges include:
- Spiro-ring formation : Achieving high stereochemical control during cyclization to avoid byproducts. Methods like acid-catalyzed cyclization or photochemical reactions may be employed, with optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield .
- Protecting group stability : The tert-butyl carbamate (Boc) group is sensitive to strong acids. Using mild deprotection conditions (e.g., TFA in DCM) or alternative protecting groups (e.g., Fmoc) for intermediates can prevent premature cleavage .
- Formylation : Selective introduction of the formyl group at the spiro carbon may require directed ortho-metalation or Vilsmeier-Haack conditions. Monitoring via TLC or HPLC ensures reaction completion .
Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Solvent | THF | 15% ↑ |
| Boc Protection | Catalyst | DMAP | 20% ↑ |
| Formylation | Temperature | -10°C | 10% ↑ |
Q. What spectroscopic methods are most effective for characterizing tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate?
- NMR :
- ¹H/¹³C NMR : Identify spiro-ring protons (δ 1.5–2.5 ppm) and formyl proton (δ 9.8–10.2 ppm). The Boc group’s tert-butyl signals appear as a singlet at δ 1.4 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the spiro system and confirm connectivity .
Q. What are the stability considerations for storing tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Light Sensitivity : Protect from UV exposure to avoid formyl group degradation (use amber vials) .
- Moisture : Use desiccants (e.g., silica gel) to minimize carbamate hydrolysis. Purity should be verified via HPLC before long-term storage .
Advanced Research Questions
Q. How does the spiro[3.3]heptane ring influence the compound’s reactivity in substitution reactions?
The spiro system imposes steric and electronic constraints:
- Steric Effects : The rigid, bicyclic structure hinders nucleophilic attack at the carbamate carbonyl, requiring strong bases (e.g., LDA) for deprotection .
- Electronic Effects : The formyl group’s electron-withdrawing nature activates adjacent positions for nucleophilic substitution. Computational studies (DFT) can predict regioselectivity in reactions like Grignard additions .
- Ring Strain : Spiro[3.3]heptane’s angle strain (~60°) may drive ring-opening reactions under acidic conditions, forming linear intermediates for further functionalization .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Model interactions between the formyl group and enzyme active sites (e.g., serine hydrolases). The spiro system’s rigidity may limit conformational flexibility, enhancing binding specificity .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR : Correlate substituent effects (e.g., Boc vs. acetyl) on bioactivity using descriptors like logP and polar surface area .
Q. How can X-ray crystallography resolve contradictions in proposed molecular structures?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve spiro-system disorder. SHELXL (via Olex2) refines anisotropic displacement parameters for heavy atoms .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å suggest misassignment .
- Case Study : A 2011 study on tert-butyl carbamates used X-ray to confirm non-covalent interactions (C–H···O) stabilizing the crystal lattice, resolving prior NMR ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
